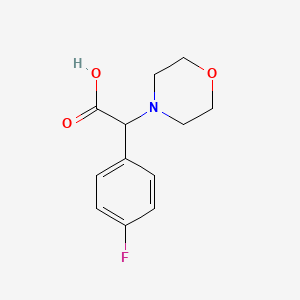

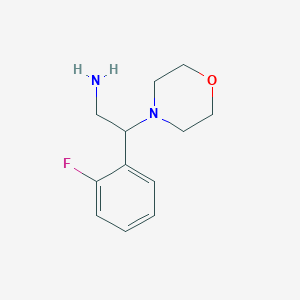

(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H14FNO3 and a molecular weight of 239.24 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It has a molecular weight of 239.24 . More detailed properties like boiling point, melting point, and density are not specified in the sources.Applications De Recherche Scientifique

1. Antibacterial Activity of Derivatives Pulvinone and its derivatives, including morpholine substituted pulvinones, were synthesized and showed inhibitory activity against Esherichia coli. This study marked the first reporting of pulvinone and its derivatives' inhibition against Gram-negative bacteria (Xu et al., 2013).

2. Synthesis and Antimycobacterial Activity Derivatives of 4-Fluoro-phenyl morpholine were synthesized and treated with various compounds, resulting in a series of products. Some of these compounds exhibited promising antimicrobial activity (Sathe et al., 2011).

3. Crystal Structure and Biological Activity The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized, showing significant anti-TB activity and superior antimicrobial activity. Its structure was confirmed through various spectral studies and X-ray diffraction (S.V et al., 2019).

4. Spectroscopic Research A novel compound, 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, was synthesized and its interaction with beta-cyclodextrin was investigated, revealing strong interaction and sensitivity of the compound as a molecular probe (Tang et al., 2004).

5. Hydrogen Bonding in Salts The morpholinium salts of various phenoxyacetic acid analogues, including 4-fluorophenoxyacetic acid, were studied, showing examples of one-dimensional hydrogen-bonded chain polymers and a cyclic hydrogen-bonded heterotetramer (Smith & Lynch, 2015).

6. Discovery of Anti-SARS-CoV-2 Agents In a study exploring the potential of flavor components to prevent SARS-CoV-2 infection, benzyl (3-fluoro-4-morpholine-4-yl phenyl) carbamate was among the components screened and found to bind to both the host cell target ACE2 receptor and the viral target main protease, indicating its potential for treatment (Zhang et al., 2020).

Mécanisme D'action

Target of Action

It’s worth noting that the therapeutic response of a drug is initiated by binding to a physiological target . The efficacy, tolerability, and therapeutic index of the drug will be influenced by how efficiently the binding is coupled to physiology .

Mode of Action

The influence of coupling efficiency on dose-response relationships is determined by drug binding kinetics and drug-induced conformational changes to the physiological target . Binding kinetics determine the affinity of a drug to its target and can impact the coupling efficiency of the drug by affecting the state of equilibrium .

Biochemical Pathways

It’s known that the key mechanism of action of nsaids involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .

Result of Action

The beneficial effects of nsaids are credited to the deficiency of eicosanoids .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2-morpholin-4-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFSYUVJYISMEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

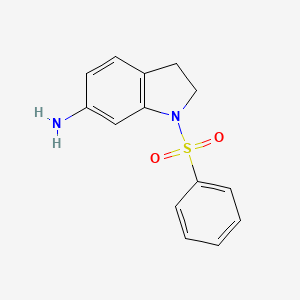

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)